5-(Methylamino)pentanoic acid

Übersicht

Beschreibung

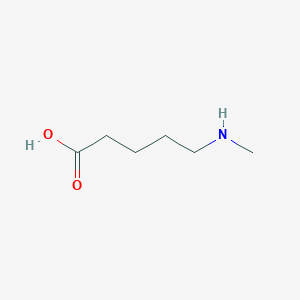

5-(Methylamino)pentanoic acid, also known as 5-Methylamino-pentanoic acid, is a chemical compound with the molecular formula C6H13NO2 . It has a molecular weight of 131.17300 . The compound is a white solid at room temperature .

Molecular Structure Analysis

The molecule contains a total of 21 bonds. There are 8 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 1 secondary amine (aliphatic), and 1 hydroxyl group .Physical and Chemical Properties Analysis

This compound is a white solid at room temperature . The melting point is 93 °C . Other physical and chemical properties such as boiling point, density, and solubility are not available in the search results.Wissenschaftliche Forschungsanwendungen

Vasorelaxation Properties : A study by Yang et al. (2005) developed a stable agonist of 5,6-Epoxyeicosatrienoic acid, 5-(pentadeca-3(Z),6(Z),9(Z)-trienyloxy)pentanoic acid (PTPA), which obviates chemical and enzymatic hydrolysis. It was found to induce vasorelaxation in bovine coronary artery rings, suggesting potential applications in cardiovascular research (Yang et al., 2005).

Synthesis and Resolution in Chemistry : The synthesis and resolution of L-2-Amino-5-arylpentanoic acids, constituents in AM-toxins, are discussed in a study by Shimohigashi et al. (1976). This highlights the compound's significance in synthetic chemistry and its potential application in producing specific amino acids (Shimohigashi et al., 1976).

Metabolite Profiling in Pharmacology : Wohlfarth et al. (2015) investigated the metabolic stability and metabolites of synthetic cannabinoids, noting that their major metabolites usually include 5-hydroxypentyl and pentanoic acid metabolites. This research is pivotal for understanding the metabolism of synthetic cannabinoids and their analogs (Wohlfarth et al., 2015).

Industrial Chemistry Applications : A study by Al-Naji et al. (2020) focused on converting γ-valerolactone into Pentanoic acid (PA) using bifunctional catalysis, highlighting the compound's industrial relevance in sustainable chemical manufacturing (Al-Naji et al., 2020).

Inhibition of Nitric Oxide Synthases : Ulhaq et al. (1998) explored S-2-Amino-5-azolylpentanoic acids related to L-ornithine as inhibitors of nitric oxide synthases (NOS), indicating their potential applications in the study of nitric oxide-related biological processes (Ulhaq et al., 1998).

Bioorganic Chemistry : A study by Hartmann et al. (1994) synthesized cyclopropane and cyclopropene fatty acids analogs, including pentanoate, as potential inhibitors of mycolic acid biosynthesis. This research is significant in the context of developing new chemotherapeutics (Hartmann et al., 1994).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known to be a derivative of leucine , which suggests that it may interact with similar targets as leucine, such as enzymes involved in branched-chain amino acid metabolism .

Mode of Action

As a leucine derivative, it may be involved in similar biochemical processes, such as transamination reactions that convert branched-chain amino acids into branched-chain ketoacids .

Biochemical Pathways

5-(Methylamino)pentanoic acid, being structurally related to leucine, might be involved in the branched-chain amino acid metabolism pathway . In this pathway, branched-chain aminotransferase catalyzes the conversion of branched-chain amino acids into branched-chain ketoacids . The branched-chain ketoacid dehydrogenase complex then catalyzes the oxidative decarboxylation of branched-chain ketoacids to produce branched-chain acyl-CoA intermediates .

Pharmacokinetics

Its adme (absorption, distribution, metabolism, and excretion) properties might be inferred from its structural similarity to leucine and other branched-chain amino acids .

Result of Action

As a derivative of leucine, it may have similar effects on protein synthesis and other cellular processes .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 5-(Methylamino)pentanoic acid are not well-studied. As an amino acid derivative, it may interact with enzymes, proteins, and other biomolecules in the body. The nature of these interactions would depend on the specific biochemical context and the other molecules involved .

Cellular Effects

It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

5-(methylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-7-5-3-2-4-6(8)9/h7H,2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVZMERLBCRJAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470226 | |

| Record name | 5-methylaminopentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21382-30-9 | |

| Record name | 5-methylaminopentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

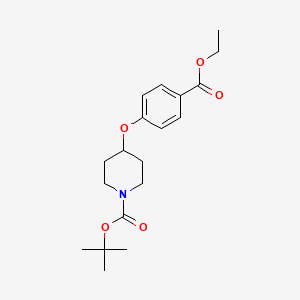

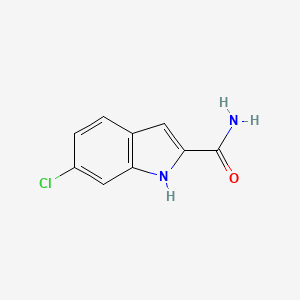

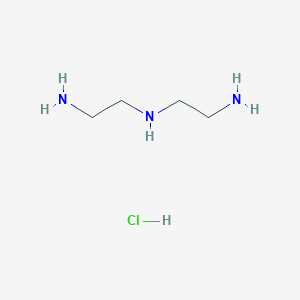

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

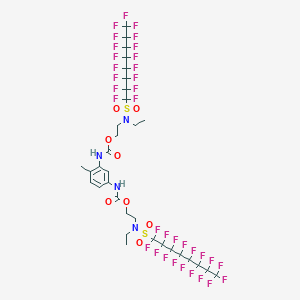

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)methyl]-](/img/structure/B3049573.png)

![Dibenzo[a,e][8]annulene-5,11(6h,12h)-dione](/img/structure/B3049574.png)

![(4-Bromophenyl)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B3049575.png)

![1H-Pyrrole-2,5-dione, 3,4-dibromo-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B3049583.png)